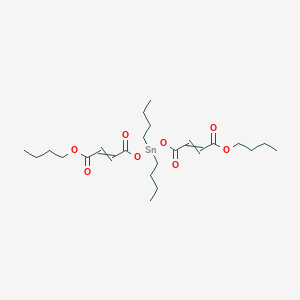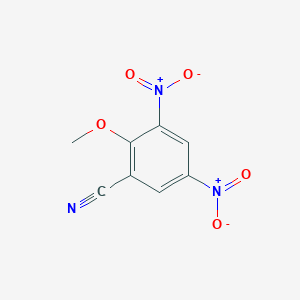
2-Methoxy-3,5-dinitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3,5-dinitrobenzonitrile (MDBN) is a chemical compound widely used in scientific research. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. MDBN is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3,5-dinitrobenzonitrile is based on its ability to react with primary amines. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the nitrile group in 2-Methoxy-3,5-dinitrobenzonitrile. This results in the formation of a yellow complex, which can be easily detected by UV-Vis spectroscopy.
Efectos Bioquímicos Y Fisiológicos
2-Methoxy-3,5-dinitrobenzonitrile is not known to have any specific biochemical or physiological effects. However, its ability to react with primary amines can be utilized in various biochemical and physiological assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-3,5-dinitrobenzonitrile has several advantages as a reagent for the detection of primary amines. It is relatively stable and can be easily synthesized in large quantities. Its yellow color makes it easy to detect, and its reaction with primary amines is specific and selective. However, 2-Methoxy-3,5-dinitrobenzonitrile has some limitations, including its insolubility in water and its potential toxicity.
Direcciones Futuras
2-Methoxy-3,5-dinitrobenzonitrile has potential applications in various fields, including chemistry, biology, and medicine. Some possible future directions for research on 2-Methoxy-3,5-dinitrobenzonitrile include:
1. Developing new synthesis methods for 2-Methoxy-3,5-dinitrobenzonitrile that are more efficient and environmentally friendly.
2. Studying the mechanism of action of 2-Methoxy-3,5-dinitrobenzonitrile in more detail to better understand its reactivity with primary amines.
3. Exploring new applications of 2-Methoxy-3,5-dinitrobenzonitrile in the detection of primary amines, such as in the analysis of food and environmental samples.
4. Investigating the potential use of 2-Methoxy-3,5-dinitrobenzonitrile as a diagnostic tool for diseases that involve abnormal levels of primary amines, such as cancer.
5. Developing new derivatives of 2-Methoxy-3,5-dinitrobenzonitrile with improved properties, such as increased solubility and lower toxicity.
In conclusion, 2-Methoxy-3,5-dinitrobenzonitrile is a chemical compound with potential applications in various fields. Its ability to react with primary amines makes it a useful reagent for the detection of amino acids, peptides, and proteins. Further research on 2-Methoxy-3,5-dinitrobenzonitrile could lead to new developments in chemistry, biology, and medicine.
Métodos De Síntesis
2-Methoxy-3,5-dinitrobenzonitrile can be synthesized through the reaction of 2-methoxy-3,5-dinitrobenzoyl chloride with sodium cyanide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Methoxy-3,5-dinitrobenzonitrile. This synthesis method is relatively simple and efficient, making it a popular choice for producing 2-Methoxy-3,5-dinitrobenzonitrile in large quantities.
Aplicaciones Científicas De Investigación
2-Methoxy-3,5-dinitrobenzonitrile has been widely used in scientific research as a reagent for the detection of primary amines. It reacts with primary amines to form a yellow complex, which can be easily detected by UV-Vis spectroscopy. This property of 2-Methoxy-3,5-dinitrobenzonitrile has been utilized in various applications, including the detection of amino acids, peptides, and proteins.
Propiedades
Número CAS |
19019-04-6 |
|---|---|
Nombre del producto |
2-Methoxy-3,5-dinitrobenzonitrile |
Fórmula molecular |
C8H5N3O5 |
Peso molecular |
223.14 g/mol |
Nombre IUPAC |
2-methoxy-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C8H5N3O5/c1-16-8-5(4-9)2-6(10(12)13)3-7(8)11(14)15/h2-3H,1H3 |
Clave InChI |
BKJAXBDANXXYKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |
SMILES canónico |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |
Otros números CAS |
19019-04-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




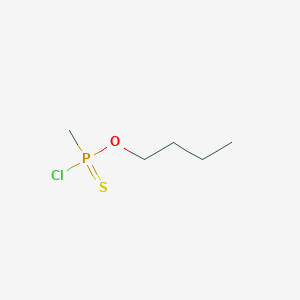
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
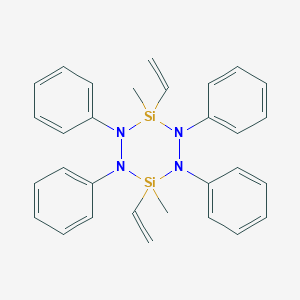
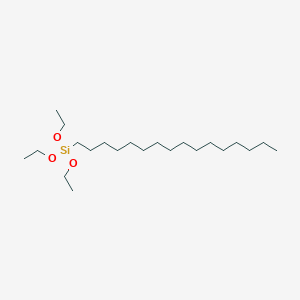


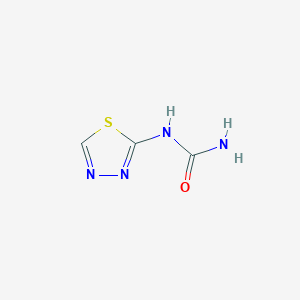
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)

